1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is a synthetic fluoroketone compound that has garnered interest for its potential as a selective inhibitor of Group VIA Calcium-independent Phospholipase A2 (GVIA iPLA2). [ [] ] While its structure bears resemblance to other fluoroketones, the specific arrangement of the pentafluoroethyl ketone functionality contributes to its unique inhibitory profile. This selectivity makes it a valuable tool in studying GVIA iPLA2 and its associated signaling pathways. [ [] ]
FKGK 11 is a selective inhibitor of the enzyme calcium-independent phospholipase A2 (iPLA2). This compound has garnered attention due to its potential therapeutic applications in various biological processes, particularly those involving inflammation and cellular signaling. The identification and characterization of FKGK 11 have implications in both basic research and clinical settings, particularly in the context of diseases where phospholipid metabolism plays a crucial role.
FKGK 11 is classified as a small molecule drug candidate. It is identified by its CAS number 1071000-98-0 and has a molecular weight of 280.24 g/mol, with the molecular formula C13H13F5O. The compound is noted for its high purity, typically ≥98%, making it suitable for both research and potential therapeutic applications .
The synthesis of FKGK 11 involves several chemical reactions that typically include the formation of key intermediates followed by functional group modifications to achieve the final product. While specific synthetic routes may vary, they generally include:
The synthesis process is often optimized for yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for analysis and purification. The use of advanced synthetic methodologies, including microwave-assisted synthesis or flow chemistry, may also be explored to improve efficiency .
FKGK 11 features a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using molecular modeling techniques to predict interactions with target proteins, which is critical for understanding its mechanism of action.
FKGK 11 undergoes specific chemical reactions that are essential for its activity as an inhibitor:
Kinetic studies can be performed to determine the inhibition constant (IC50) values, which reflect the potency of FKGK 11 against iPLA2. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor .
FKGK 11 exerts its pharmacological effects primarily through:
Experimental data from enzymatic assays can elucidate the specific interactions between FKGK 11 and iPLA2, providing insights into how structural modifications influence efficacy.
FKGK 11 has potential applications in several areas:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3